molecular formula C10H13N B12969957 5-Isopropyl-2-vinylpyridine

5-Isopropyl-2-vinylpyridine

Cat. No.: B12969957
M. Wt: 147.22 g/mol
InChI Key: XKUYGXQXSTWMEO-UHFFFAOYSA-N
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Description

5-Isopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines Vinylpyridines are characterized by the presence of a vinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-vinylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-vinylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, allowing the nucleophilic attack on the isopropyl halide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction and improve efficiency. The use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated pyridines, sulfonated pyridines.

Scientific Research Applications

5-Isopropyl-2-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties, such as enhanced thermal stability and electrical conductivity.

    Biology: The compound can be used to modify biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty coatings, adhesives, and resins with improved performance characteristics.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-vinylpyridine involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long chains that can interact with other molecules through hydrogen bonding, π-π stacking, and van der Waals forces. The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.

    4-Vinylpyridine: The vinyl group is attached to the para position, resulting in different reactivity and polymerization behavior.

    2-Isopropylpyridine: Lacks the vinyl group, making it less reactive in polymerization reactions.

Uniqueness

5-Isopropyl-2-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical and physical properties. The isopropyl group increases the hydrophobicity and steric hindrance, while the vinyl group allows for polymerization and other addition reactions. This combination makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-ethenyl-5-propan-2-ylpyridine

InChI

InChI=1S/C10H13N/c1-4-10-6-5-9(7-11-10)8(2)3/h4-8H,1H2,2-3H3

InChI Key

XKUYGXQXSTWMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C=C

Origin of Product

United States

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